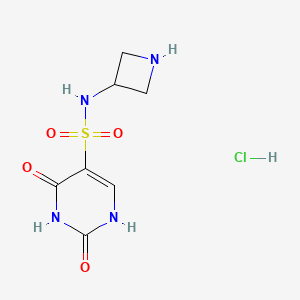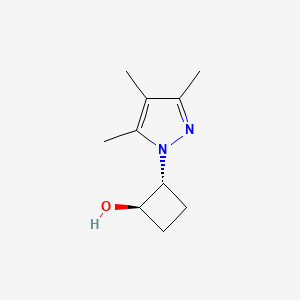
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile
描述
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile, also known as DFEPN, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. DFEPN belongs to the class of organic compounds known as nitriles, which are characterized by their three-carbon backbone and the presence of a nitrile group. The compound has several unique properties, including its ability to act as a prodrug, its high solubility in a variety of solvents, and its low toxicity. As a result, it has been studied for its potential use in drug delivery, biotechnology, and other scientific research applications.
作用机制
The mechanism of action of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is not fully understood. However, it is believed to act as a prodrug, meaning that it is metabolized by enzymes in the body to produce active metabolites. It is also believed to bind to proteins, which can alter their structure and function. Additionally, it may interact with other molecules in the body, such as hormones and neurotransmitters, and thus affect their levels and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some effects on the levels of certain hormones and neurotransmitters in the body. Additionally, it has been shown to have some anti-inflammatory effects, as well as some effects on the immune system. Furthermore, it has been shown to have some effects on the metabolism of certain drugs, as well as on the metabolism of certain proteins.
实验室实验的优点和局限性
The use of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be stored for long periods of time without degrading. Additionally, its low toxicity and high solubility make it well-suited for use in drug delivery systems. Furthermore, its ability to bind to proteins makes it useful for studying protein folding and structure.
However, there are also some limitations to using this compound in laboratory experiments. First, its mechanism of action is not fully understood, and thus its effects on biochemical and physiological processes are not yet fully understood. Additionally, it may interact with other molecules in the body, which could potentially lead to unwanted side effects. Finally, it is not yet approved for use in humans, so its use in clinical trials is currently limited.
未来方向
There are a number of potential future directions for the study of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile. First, further research is needed to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to determine its safety and efficacy for use in humans. Furthermore, further research is needed to explore its potential applications in drug delivery and biotechnology. Finally, further research is needed to explore its potential use in other areas, such as agriculture and food production.
科学研究应用
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile has been studied extensively for its potential applications in scientific research. It has been used as a prodrug in drug delivery systems, as its low toxicity and high solubility make it well-suited for this purpose. Additionally, it has been used to study enzyme-catalyzed reactions, as its unique structure allows for a greater degree of control over the reaction conditions. Furthermore, this compound has been used in studies of protein folding and structure, as its ability to bind to proteins makes it a useful tool for this purpose.
属性
IUPAC Name |
3-[4-(1,1-difluoroethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c1-10(11,12)8-3-6-14(7-4-8)9(15)2-5-13/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUJXKTYTMVAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CC#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















